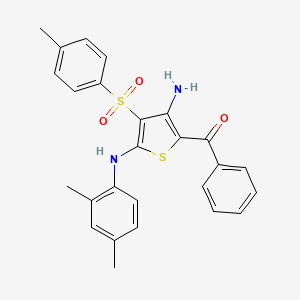

5-BENZOYL-N2-(2,4-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Beschreibung

5-Benzoyl-N²-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a synthetic small molecule characterized by a thiophene core substituted with a benzoyl group at position 5, a 2,4-dimethylphenylamine moiety at position N², and a 4-methylbenzenesulfonyl group at position 3. Its synthesis likely involves multistep organic reactions, including sulfonylation, benzoylation, and nucleophilic substitution, as inferred from analogous compounds in the evidence .

Eigenschaften

IUPAC Name |

[3-amino-5-(2,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3S2/c1-16-9-12-20(13-10-16)33(30,31)25-22(27)24(23(29)19-7-5-4-6-8-19)32-26(25)28-21-14-11-17(2)15-18(21)3/h4-15,28H,27H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBWVWOIXNSLSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-BENZOYL-N2-(2,4-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the thiophene derivatives family. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes diverse research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 5-BENZOYL-N2-(2,4-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE can be broken down as follows:

- Core Structure : Thiophene ring system.

- Substituents :

- Benzoyl group

- Dimethylphenyl group

- Methylbenzenesulfonyl group

- Diamine functionality

This unique arrangement contributes to its diverse biological properties.

Anti-Inflammatory Activity

Thiophene derivatives have been reported to exhibit significant anti-inflammatory activity. For instance, compounds structurally similar to 5-BENZOYL-N2-(2,4-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE have shown promising results in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Specifically:

- Inhibition of COX/LOX : Compounds with similar structures have demonstrated IC50 values ranging from 6.0 µM to over 29.2 µM against the 5-LOX enzyme, indicating strong potential for reducing inflammation by inhibiting these pathways .

- Mechanism of Action : The anti-inflammatory effects are often attributed to the ability of these compounds to modulate pro-inflammatory cytokines such as TNF-α and IL-6, as well as inhibit pathways like NF-ĸB and ERK signaling .

Anticancer Activity

The anticancer potential of thiophene derivatives has been widely studied. Several studies indicate that compounds with similar structural motifs can induce apoptosis in various cancer cell lines:

- Cytotoxicity : Research has shown that thiophene-based compounds can exhibit cytotoxic effects against glioblastoma and breast cancer cell lines at nanomolar concentrations .

- Mechanisms : The anticancer mechanisms may involve the induction of apoptosis characterized by morphological changes such as chromatin condensation and cell shrinkage .

Case Studies and Research Findings

- Study on Anti-inflammatory Effects :

- Anticancer Efficacy :

Data Table: Summary of Biological Activities

| Activity Type | Compound Structure | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Thiophene derivatives | 6.0 µM - 29.2 µM | Inhibition of COX/LOX enzymes |

| Anticancer | Related thiophene derivatives | Nanomolar range | Induction of apoptosis in cancer cells |

| Cytokine Modulation | Various thiophene derivatives | Not specified | Inhibition of TNF-α and IL-6 expression |

Vergleich Mit ähnlichen Verbindungen

Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) share sulfonyl and aryl substituents but feature a triazole core instead of thiophene . Key differences include:

Triazine Derivatives

4,6-Bis(2,4-dimethylphenyl)-s-triazines (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-(3-dodecyloxy-2-hydroxypropoxy)phenyl)-s-triazine) share the 2,4-dimethylphenyl motif but utilize a triazine core . These compounds are typically UV absorbers, suggesting divergent applications compared to the sulfonyl/thiophene-based target compound.

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.